

# "troubleshooting blistering in copper sulfamate electroplating"

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## Compound of Interest

Compound Name: Copper sulfamate

Cat. No.: B082935

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## Technical Support Center: Copper Sulfamate Electroplating

This technical support center provides troubleshooting guidance for common issues encountered during **copper sulfamate** electroplating, with a focus on resolving blistering defects.

## Troubleshooting Guide: Blistering in Copper Sulfamate Electroplating

Question: What are the common causes of blistering on my copper-plated substrate?

Blistering of a copper deposit is typically a sign of poor adhesion between the copper layer and the base material.<sup>[1][2]</sup> This failure in bonding can be attributed to a variety of factors throughout the electroplating process, from initial surface preparation to the plating conditions themselves. The primary causes can be categorized as follows:

- **Inadequate Substrate Preparation:** The most frequent cause of blistering is a contaminated or improperly prepared substrate surface.<sup>[2][3]</sup> This includes the presence of oils, greases, oxides, and other residues that prevent a strong bond from forming.
- **Plating Bath Contamination:** The purity of the **copper sulfamate** bath is critical. Organic and metallic contaminants can interfere with the plating process and lead to defective deposits.<sup>[2]</sup>

[4][5]

- **Improper Plating Parameters:** Operating the plating bath outside of its optimal parameters for current density, temperature, and pH can induce stress in the copper deposit, resulting in blistering.
- **Hydrogen Embrittlement:** The co-deposition of hydrogen during plating can lead to the formation of gas within the deposit or at the substrate interface.[6][7] Subsequent heating or stress can cause this trapped hydrogen to expand, forming blisters.[6]

Question: How can I troubleshoot and resolve blistering issues related to substrate preparation?

Answer:

Effective substrate preparation is crucial for achieving good adhesion.[3] If you suspect your blistering issue is related to inadequate surface preparation, consider the following steps:

- **Degreasing:** Ensure that all oils and greases are completely removed from the substrate. Employ a robust degreasing process, which may include solvent cleaning, alkaline cleaning, or ultrasonic cleaning.
- **Surface Activation:** The substrate surface must be chemically active to ensure a strong metallic bond with the copper. This is typically achieved through an acid activation or etch step to remove any oxide layers. The specific acid and treatment time will depend on the base material.
- **Rinsing:** Thorough rinsing between each pretreatment step is essential to prevent the drag-in of contaminants into subsequent tanks and the plating bath itself.[4]
- **Surface Roughening:** For some substrates, increasing the surface roughness through mechanical or chemical means can enhance the mechanical adhesion of the copper deposit. [8]

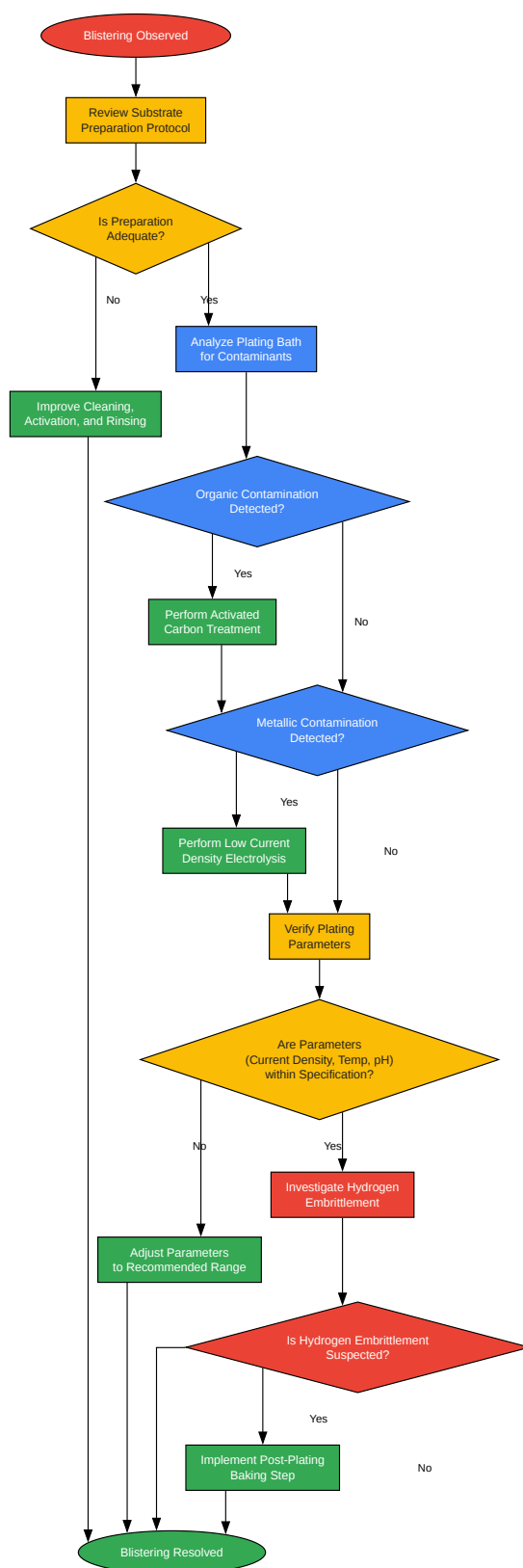
Question: What types of contaminants in the **copper sulfamate** bath can cause blistering, and how do I remove them?

Answer:

Both organic and inorganic contaminants can lead to blistering.

- Organic Contamination: Sources of organic contamination include oils dragged in from preceding steps, breakdown products of grain refiners, and contaminants from tank liners or masking materials.[\[4\]](#)
  - Solution: The most effective method for removing organic contaminants is activated carbon treatment. The bath is transferred to a separate tank, treated with activated carbon, and then filtered back into the plating tank.
- Metallic Contamination: Contamination from other metals, such as iron, chromium, and zinc, can cause brittle and stressed deposits, leading to poor adhesion.[\[9\]](#)[\[10\]](#)
  - Solution: Metallic impurities are typically removed by low-current-density electrolysis, also known as "dummying out." A large corrugated cathode is plated at a low current density, which preferentially plates out the metallic contaminants.

A logical troubleshooting workflow for blistering is presented below.



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Troubleshooting workflow for blistering in copper electroplating.

## Frequently Asked Questions (FAQs)

Question: How does current density affect blistering, and what is the optimal range?

Answer:

Current density that is too high can lead to rapid, stressed, and poorly adherent copper deposits, which are prone to blistering.<sup>[8]</sup> Conversely, a current density that is too low may result in an inefficient process. The optimal current density is dependent on the specific bath chemistry, temperature, and agitation. It is crucial to operate within the recommended range provided by the chemical supplier.

Question: Can the temperature of the plating bath contribute to blistering?

Answer:

Yes, bath temperature is a critical parameter. A temperature that is too low can decrease plating efficiency and increase internal stress in the deposit, potentially causing blistering. A temperature that is too high can lead to the breakdown of organic additives, creating harmful byproducts that can also cause blistering.

Question: What is hydrogen embrittlement and how can it be prevented or treated?

Answer:

Hydrogen embrittlement occurs when hydrogen, produced during the plating process, is absorbed by the substrate or co-deposited with the copper.<sup>[7][11]</sup> This can lead to a loss of ductility in the substrate and the formation of blisters.<sup>[6][7]</sup> High-strength steels are particularly susceptible.<sup>[11][12]</sup>

- **Prevention:** Minimizing acid contact time during pretreatment and optimizing plating efficiency can reduce the amount of hydrogen generated.
- **Treatment:** A post-plating baking step is the most common method to alleviate hydrogen embrittlement.<sup>[12][13]</sup> This involves heating the plated part to a specific temperature for a designated time to allow the trapped hydrogen to diffuse out.

## Data Presentation

Table 1: Typical Operating Parameters for **Copper Sulfamate** Plating

| Parameter        | Recommended Range                                      | Potential Issues Outside Range  |
|------------------|--|---|
| Copper Sulfamate | 300 - 450 g/L  | Low levels reduce plating rate; high levels can cause salt crystallization. |
| pH               | 1.0 - 2.5  | Low pH can increase stress; high pH can lead to anode polarization.         |
| Temperature      | 40 - 60 °C (104 - 140 °F)                              | Low temperature increases stress; high temperature can degrade additives.   |
| Current Density  | 2 - 10 A/dm <sup>2</sup> (20 - 100 A/ft <sup>2</sup> ) | High current density can cause burning and poor adhesion.                   |
| Agitation        | Moderate to Vigorous                                   | Insufficient agitation leads to burning and uneven plating.                 |

Table 2: Recommended Baking Times for Hydrogen Embrittlement Relief

| Substrate Material (Tensile Strength) | Baking Temperature              | Baking Time  |
|---------------------------------------|---------------------------------|--------------|
| Steels (< 1450 MPa)                   | 190 - 220 °C (375 - 428 °F)     | 2 - 8 hours  |
| Steels (> 1450 MPa)                   | 190 - 220 °C (375 - 428 °F)     | 8 - 24 hours |
| Other (as required)                   | Consult material specifications | As specified |

Note: Baking should commence as soon as possible after plating, typically within 1 to 4 hours.

[\[13\]](#)

## Experimental Protocols

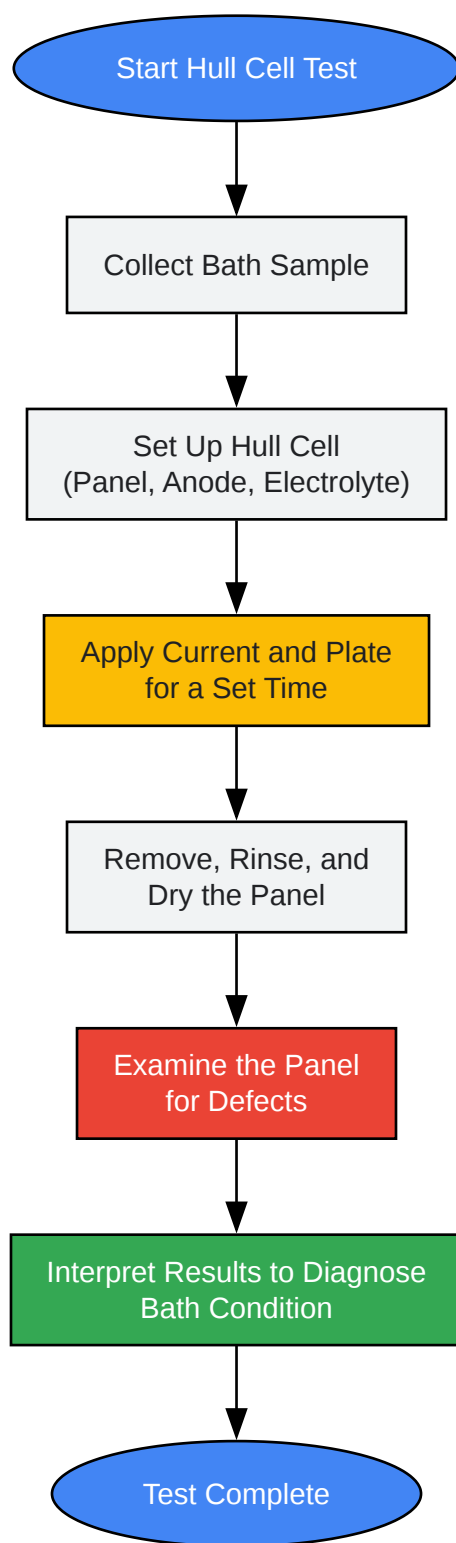
### Hull Cell Test for Evaluating Plating Bath Condition

The Hull cell is a miniature plating tank used to evaluate the condition of the plating bath over a wide range of current densities on a single test panel.

#### Methodology:

- **Sample Collection:** Obtain a representative sample of the **copper sulfamate** plating bath.
- **Cell Setup:**
  - Place a clean, polished brass or steel Hull cell panel in the cathode holder.
  - Place a copper anode in the anode holder.
  - Fill the Hull cell with the bath sample to the designated volume mark.
- **Plating:**
  - Connect the Hull cell to a rectifier.
  - Apply a specific current (typically 2-3 amps) for a set duration (usually 5-10 minutes).
  - Ensure the bath is at its normal operating temperature.
- **Analysis:**
  - Remove the panel, rinse, and dry it.
  - Examine the panel for the quality of the deposit across the current density range. The high-current-density end is on the side closest to the anode, and the low-current-density end is on the far side.
  - Look for signs of burning, dullness, pitting, and poor adhesion, which can indicate issues with organic additives, metallic contamination, or incorrect operating parameters.

The workflow for a Hull cell test is illustrated below.



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